Methyl 6-fluorobenzo[b]thiophene-2-carboxylate

Solid-form handling Purification Crystallization

Methyl 6-fluorobenzo[b]thiophene-2-carboxylate (MFBC) is a B-ring fluorinated benzo[b]thiophene-2-carboxylate ester with the molecular formula C₁₀H₇FO₂S and a molecular weight of 210.23 g/mol. It belongs to the class of heterocyclic building blocks widely employed as synthetic intermediates in medicinal chemistry, particularly for constructing kinase inhibitors, selective estrogen receptor modulators (SERMs), and other bioactive benzothiophene-containing scaffolds.

Molecular Formula C10H7FO2S
Molecular Weight 210.23 g/mol
CAS No. 550998-52-2
Cat. No. B1398541
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 6-fluorobenzo[b]thiophene-2-carboxylate
CAS550998-52-2
Molecular FormulaC10H7FO2S
Molecular Weight210.23 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC2=C(S1)C=C(C=C2)F
InChIInChI=1S/C10H7FO2S/c1-13-10(12)9-4-6-2-3-7(11)5-8(6)14-9/h2-5H,1H3
InChIKeySQPXPMLXQVWORI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 6-Fluorobenzo[b]thiophene-2-carboxylate (CAS 550998-52-2): Physicochemical Identity and Procurement-Relevant Profile


Methyl 6-fluorobenzo[b]thiophene-2-carboxylate (MFBC) is a B-ring fluorinated benzo[b]thiophene-2-carboxylate ester with the molecular formula C₁₀H₇FO₂S and a molecular weight of 210.23 g/mol [1]. It belongs to the class of heterocyclic building blocks widely employed as synthetic intermediates in medicinal chemistry, particularly for constructing kinase inhibitors, selective estrogen receptor modulators (SERMs), and other bioactive benzothiophene-containing scaffolds [2]. The compound is commercially available from multiple vendors at purities of 95–97%, with a reported melting point of 84.5–86 °C and a computed octanol-water partition coefficient (LogP) of 3.2 [3]. Its defining structural feature—a single fluorine atom at the 6-position of the benzothiophene B-ring—differentiates it from non-fluorinated, regioisomeric, and alternative-halogen analogs in ways that directly impact synthetic strategy, physicochemical properties, and downstream biological probe design.

Why Methyl 6-Fluorobenzo[b]thiophene-2-carboxylate Cannot Be Generically Substituted by Other Fluorinated Benzo[b]thiophene-2-carboxylate Esters


Fluorinated benzo[b]thiophene-2-carboxylate esters are not interchangeable building blocks. The position of the fluorine substituent on the B-ring (4-, 5-, 6-, or 7-) dictates the electronic distribution across the aromatic system, which in turn governs regioselectivity in subsequent electrophilic aromatic substitution, cross-coupling, and directed-metalation reactions [1]. The 6-fluoro isomer occupies a distinct electronic environment—para to the sulfur atom and meta to the ester—that yields a different reactivity profile compared to the 4-fluoro (ortho to ester), 5-fluoro (para to ester), or 7-fluoro (ortho to sulfur) regioisomers [1]. Furthermore, the identity of the halogen matters: replacing the 6-fluoro with a 6-chloro substituent increases molecular weight by 16.45 g/mol and raises lipophilicity (XLogP3 from 3.2 to 3.8), which can alter membrane permeability, metabolic stability, and target-binding characteristics in downstream bioactive molecules [2][3]. The quantitative evidence below demonstrates that these differences are measurable and consequential for both synthetic planning and biological SAR exploration.

Quantitative Differentiation Evidence for Methyl 6-Fluorobenzo[b]thiophene-2-carboxylate vs. Closest Analogs


Melting Point Differentiation Among Fluorinated Regioisomers: A Physical-Property Signature for Solid-Phase Handling and Purification

The melting point of methyl 6-fluorobenzo[b]thiophene-2-carboxylate (84.5–86 °C) [1] is clearly distinguishable from all other mono-fluorinated regioisomers and the non-fluorinated parent. The 4-fluoro isomer melts at 96–98 °C, the 5-fluoro isomer at 80–82 °C, the 7-fluoro isomer at 84–87 °C, and the non-fluorinated parent compound at 69–74 °C . The 6-fluoro isomer thus occupies a narrow intermediate melting range that is distinct from the lowest-melting 5-fluoro isomer (Δmp ≈ +3.5 °C minimum) and the highest-melting 4-fluoro isomer (Δmp ≈ −11 °C). This difference is sufficient for identity confirmation via melting point determination and for assessing polymorphic purity during recrystallization.

Solid-form handling Purification Crystallization Regioisomer differentiation

Lipophilicity Enhancement vs. Non-Fluorinated Parent: Quantified LogP Shift and Implications for Membrane Permeability

Fluorination at the 6-position increases lipophilicity relative to the non-fluorinated parent. The non-fluorinated methyl benzo[b]thiophene-2-carboxylate has a reported experimental LogP of 2.69 , while methyl 6-fluorobenzo[b]thiophene-2-carboxylate has a reported LogP of 3.2 [1]. This represents a ΔLogP of approximately +0.5 units. Notably, all four mono-fluorinated regioisomers (4-F, 5-F, 6-F, 7-F) share the same computed XLogP3-AA value of 3.2 on PubChem [2][3][4][5], indicating that the lipophilicity gain from mono-fluorination is consistent across regioisomers—the differentiation lies not in the magnitude of the LogP shift, but in the regiochemical position that determines downstream synthetic and biological properties.

Lipophilicity Drug-likeness Membrane permeability ADME Fragment-based drug design

Fluorine-Directed Ortho-Metalation: A Regiochemistry-Enabled Synthetic Route with Documented Generality

The Bridges et al. (1992) methodology establishes fluorine as a potent ortho-directing group for aromatic metalation in the benzothiophene series [1]. This two-step protocol—selective lithiation ortho to fluorine, followed by formylation, then displacement of fluorine with thioglycollate and base-induced ring closure—provides an efficient entry into B-ring substituted benzo[b]thiophene-2-carboxylates. The methodology was demonstrated as general across multiple fluorobenzene substrates, yielding the corresponding benzothiophene-2-carboxylate esters. For the 6-fluoro substitution pattern specifically, this means that methyl 6-fluorobenzo[b]thiophene-2-carboxylate can be further functionalized at the position ortho to fluorine (i.e., the 5- or 7-position) via directed metalation, a synthetic handle not available to the non-fluorinated parent or to regioisomers where the fluorine is not positioned to direct lithiation to the desired site. The same paper demonstrated this approach in the synthesis of methyl 4-iodobenzo[b]thiophene-2-carboxylate from 3-fluoroiodobenzene in 70% overall yield over two steps [2].

Directed ortho-metalation C–H functionalization Regioselective synthesis B-ring substitution Synthetic methodology

Physicochemical Differentiation vs. 6-Chloro Analog: Molecular Weight, Lipophilicity, and Melting Point Comparison for Halogen Selection

When comparing the 6-fluoro (MFBC) and 6-chloro (methyl 6-chlorobenzo[b]thiophene-2-carboxylate, CAS 104795-85-9) analogs, three key quantitative differences emerge that are relevant for building block selection in medicinal chemistry [1][2]. First, molecular weight: MFBC is 210.23 g/mol vs. 226.68 g/mol for the 6-chloro analog (ΔMW = −16.45 g/mol, a 7.3% reduction), which is favorable for fragment-based drug design where lower MW starting points are preferred. Second, lipophilicity: XLogP3 is 3.2 for MFBC vs. 3.8 for the 6-chloro analog (ΔXLogP3 = −0.6), indicating that the fluoro analog is significantly less lipophilic despite the electronegativity of fluorine—a consequence of chlorine's larger surface area and greater polarizability. Third, melting point: MFBC melts at 84.5–86 °C vs. 107–109 °C for the 6-chloro analog (Δmp ≈ −23 °C), offering easier handling at moderate temperatures. The smaller van der Waals radius of fluorine (1.47 Å) vs. chlorine (1.75 Å) also means the 6-fluoro substitution is more isosteric with hydrogen (1.20 Å), minimizing steric perturbations in target binding sites.

Halogen selection Fragment-based design Physicochemical optimization Isosteric replacement Lead optimization

Validated Downstream Intermediate for BT2F: A Documented BDK Inhibitor Analog with In Vitro and In Vivo Activity

Methyl 6-fluorobenzo[b]thiophene-2-carboxylate is documented as an upstream synthetic precursor to methyl 3-chloro-6-fluorobenzo[b]thiophene-2-carboxylate (CAS 21211-20-1) [1], which is the methyl ester form of 3-chloro-6-fluorobenzo[b]thiophene-2-carboxylic acid (BT2F). BT2F is a characterized analog of BT2 (3,6-dichlorobenzo[b]thiophene-2-carboxylic acid), a validated allosteric inhibitor of branched-chain α-ketoacid dehydrogenase kinase (BDK) with an IC₅₀ of 3.19 μM [2]. In the Tso et al. (2014) study, BT2F—alongside BT2 and the prodrug BT3—significantly increased residual BCKDC activity in cultured cells and primary hepatocytes from maple syrup urine disease patients and a mouse model [2]. BT2 itself demonstrated excellent pharmacokinetics (terminal T₁/₂ = 730 min) and metabolic stability (no degradation over 240 min), significantly outperforming the comparator (S)-CPP [2]. The 6-fluoro substitution on the benzothiophene core is thus not arbitrary: it is the defining structural feature preserved in BT2F, where the 6-fluoro group is retained alongside a 3-chloro substituent to fine-tune BDK binding and pharmacokinetic properties.

BDK inhibitor Branched-chain ketoacid dehydrogenase kinase Maple syrup urine disease BT2F Allosteric inhibitor

High-Value Application Scenarios for Methyl 6-Fluorobenzo[b]thiophene-2-carboxylate Based on Quantified Differentiation Evidence


Medicinal Chemistry: Synthesis of B-Ring-Functionalized Kinase Inhibitor and SERM Scaffolds via Fluorine-Directed Late-Stage Elaboration

Medicinal chemistry teams seeking to explore SAR around the B-ring of benzo[b]thiophene-based kinase inhibitors or selective estrogen receptor modulators (SERMs) should prioritize methyl 6-fluorobenzo[b]thiophene-2-carboxylate over non-fluorinated or alternative-halogen analogs. The 6-fluoro substituent enables fluorine-directed ortho-metalation [1], providing a regioselective route to 5- or 7-substituted derivatives that would otherwise require multi-step protection/deprotection sequences if starting from the non-fluorinated parent. The increased lipophilicity (ΔLogP ≈ +0.5 vs. parent) [2] can be strategically exploited or mitigated during lead optimization, while the lighter molecular weight (210.23 vs. 226.68 for 6-Cl) supports fragment-based and lead-like property profiles.

BDK Inhibitor Development: Direct Entry into the BT2F Chemical Series for Maple Syrup Urine Disease and Metabolic Disorder Research

Research groups investigating branched-chain α-ketoacid dehydrogenase kinase (BDK) as a therapeutic target for maple syrup urine disease or other metabolic disorders should procure methyl 6-fluorobenzo[b]thiophene-2-carboxylate as the entry point to the BT2/BT2F chemotype [1]. The compound is a documented upstream precursor to methyl 3-chloro-6-fluorobenzo[b]thiophene-2-carboxylate, which can be hydrolyzed to BT2F—a validated allosteric BDK inhibitor analog that increased residual BCKDC activity in patient-derived hepatocytes [1]. The 6-fluoro substituent is retained in BT2F, and using this building block ensures fidelity to the published chemical series. The well-characterized PK benchmark of the parent compound BT2 (T₁/₂ = 730 min, no metabolic degradation in 240 min) provides a reference point for analog design [1].

Analytical Quality Control: Rapid Regioisomer Identity Confirmation via Melting Point in Multi-Gram Procurement

For procurement and analytical chemistry groups managing multi-gram orders of fluorinated benzothiophene building blocks, the distinct melting point of methyl 6-fluorobenzo[b]thiophene-2-carboxylate (84.5–86 °C) provides a practical quality control checkpoint [1]. This narrow range is clearly differentiated from the 4-fluoro (96–98 °C) [2] and 5-fluoro (80–82 °C) regioisomers, enabling rapid identity verification by melting point apparatus before releasing the material for use in multi-step synthetic sequences. This simple QC step can prevent costly yield losses resulting from regioisomer mix-ups, a documented risk when ordering from suppliers whose catalogues contain all four mono-fluorinated isomers in close CAS number proximity (550998-52-2, 220180-55-2, 154630-32-7, 550998-54-4).

Fragment-Based Drug Design: Fluorine as a Compact, Lipophilicity-Modulating Halogen for Library Synthesis

Fragment-based drug discovery (FBDD) campaigns that require halogenated benzo[b]thiophene-2-carboxylate fragments with balanced physicochemical properties should select the 6-fluoro variant over the 6-chloro analog. The 6-fluoro substitution provides electronic modulation (σ-electron-withdrawing effect) while minimizing molecular weight (210.23 g/mol) [1] and lipophilicity (XLogP3 = 3.2 vs. 3.8 for 6-Cl) [2]—both critical parameters in fragment library design where the 'rule of three' (MW < 300, ClogP ≤ 3) guides selection. The smaller van der Waals radius of fluorine (1.47 Å vs. 1.75 Å for chlorine) reduces the likelihood of steric clashes in target binding sites, increasing the probability of detecting weak but tractable binding interactions during primary fragment screens.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 6-fluorobenzo[b]thiophene-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.